molecular formula C17H18O3 B4967757 isopropyl (4-biphenylyloxy)acetate

isopropyl (4-biphenylyloxy)acetate

Cat. No. B4967757
M. Wt: 270.32 g/mol
InChI Key: RFBJYIVAATWCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (4-biphenylyloxy)acetate, also known as IPA, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. It is a white crystalline powder that is soluble in organic solvents, and it has been used in a variety of applications, including as a pharmaceutical intermediate, a surfactant, and a liquid crystal material. In

Mechanism of Action

The mechanism of action of isopropyl (4-biphenylyloxy)acetate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to enhanced inhibitory neurotransmission in the brain. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
isopropyl (4-biphenylyloxy)acetate has been shown to have a number of biochemical and physiological effects. In addition to its effects on the GABA-A receptor and cancer cells, isopropyl (4-biphenylyloxy)acetate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to have antioxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of isopropyl (4-biphenylyloxy)acetate is its selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Additionally, its anti-cancer properties make it a potential candidate for the development of new cancer therapies. However, there are also limitations to its use in lab experiments. For example, its solubility in organic solvents may limit its use in aqueous-based experiments, and its potential toxicity may limit its use in vivo.

Future Directions

There are a number of future directions for research on isopropyl (4-biphenylyloxy)acetate. One area of interest is the development of new cancer therapies based on its anti-cancer properties. Additionally, research into its immunomodulatory properties may lead to the development of new treatments for autoimmune diseases. Finally, further studies into its mechanism of action and potential toxicity may provide a better understanding of its potential as a research tool.
Conclusion
In conclusion, isopropyl (4-biphenylyloxy)acetate is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. Its selectivity for the GABA-A receptor, anti-cancer properties, and immunomodulatory properties make it a promising candidate for a variety of applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of isopropyl (4-biphenylyloxy)acetate involves the reaction of 4-biphenylyl-4'-chloroacetophenone with isopropyl alcohol in the presence of a base catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of isopropyl (4-biphenylyloxy)acetate and hydrochloric acid. The product is then purified through recrystallization, yielding a high-purity product suitable for research purposes.

Scientific Research Applications

Isopropyl (4-biphenylyloxy)acetate has been used in a variety of scientific research applications, including as a ligand for the GABA-A receptor, a target for anti-cancer therapy, and a modulator of the immune system. Its ability to selectively bind to the GABA-A receptor has led to its use as a tool for studying the role of this receptor in neurological disorders such as epilepsy and anxiety. Additionally, isopropyl (4-biphenylyloxy)acetate has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. Its ability to modulate the immune system has also led to research into its potential use as an immunomodulatory agent.

properties

IUPAC Name

propan-2-yl 2-(4-phenylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-13(2)20-17(18)12-19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJYIVAATWCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl (4-biphenylyloxy)acetate

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